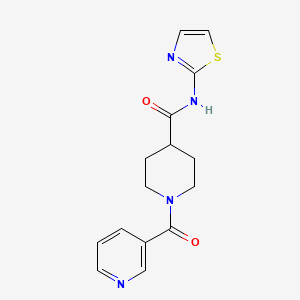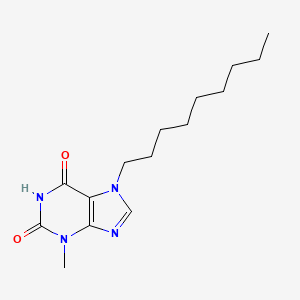![molecular formula C19H20F3NO3S B6577359 N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1206985-38-7](/img/structure/B6577359.png)
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide” is complex and unique, contributing to its potential applications in various fields .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” contribute to its potential applications in scientific research .
Aplicaciones Científicas De Investigación
N-POMT-3-TFMS has been used in various scientific research applications. It has been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitter serotonin. In addition, N-POMT-3-TFMS has been studied for its potential to inhibit the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
Mecanismo De Acción
The mechanism of action of N-POMT-3-TFMS is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, monoamine oxidase, and glutathione S-transferase. It is thought to bind to the active sites of these enzymes and inhibit their activity.
Biochemical and Physiological Effects
N-POMT-3-TFMS has been found to have various biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This can result in increased alertness, improved memory, and improved cognitive function. In addition, N-POMT-3-TFMS has been found to inhibit the enzyme monoamine oxidase, which can lead to an increase in serotonin levels in the brain. This can result in improved mood and reduced anxiety. Finally, N-POMT-3-TFMS has been found to inhibit the enzyme glutathione S-transferase, which can lead to increased detoxification of xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-POMT-3-TFMS has various advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. In addition, it is relatively stable, making it suitable for long-term storage. However, one limitation is that it is not water-soluble, making it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-POMT-3-TFMS. One potential direction is to further investigate its mechanism of action, in order to better understand how it affects biochemical and physiological processes. Another potential direction is to explore the potential therapeutic applications of N-POMT-3-TFMS, such as its potential to treat neurological disorders. Finally, further research could be done to investigate the potential toxicological effects of N-POMT-3-TFMS, in order to ensure its safety for use in humans.
Métodos De Síntesis
N-POMT-3-TFMS can be synthesized by a process known as the Suzuki-Miyaura cross-coupling reaction. In this process, an aryl boronic acid is reacted with an aryl halide in the presence of a palladium catalyst. This reaction produces an aryl-aryl coupling product, which can then be further reacted with a sulfonamide to produce N-POMT-3-TFMS.
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S/c20-19(21,22)16-7-4-8-17(13-16)27(24,25)23-14-18(9-11-26-12-10-18)15-5-2-1-3-6-15/h1-8,13,23H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNWSYJCLFUTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B6577301.png)
![2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(4-fluorophenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6577305.png)
![4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6577312.png)
![2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide](/img/structure/B6577320.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6577329.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B6577332.png)
![N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6577333.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577337.png)
![4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B6577338.png)
![4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B6577344.png)

![4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6577352.png)
![3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6577367.png)